[1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone
Overview
Description
[1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone: is a complex organic compound that features a piperidine ring, a piperazine ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, where benzenesulfonyl chloride reacts with the piperidine derivative under basic conditions.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the piperidine and piperazine derivatives using a suitable coupling agent like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can be used to modify the benzenesulfonyl group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
[1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of [1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone involves its interaction with specific molecular targets such as receptors or enzymes. The benzenesulfonyl group may play a role in binding to active sites, while the piperidine and piperazine rings may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- [1-(benzenesulfonyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
- [1-(benzenesulfonyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
- [1-(benzenesulfonyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Uniqueness
- The presence of the benzyl group in [1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone distinguishes it from other similar compounds, potentially affecting its binding affinity and specificity.
- The combination of the benzenesulfonyl group with the piperidine and piperazine rings provides a unique structural framework that may enhance its pharmacological properties.
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(25-17-15-24(16-18-25)19-20-7-3-1-4-8-20)21-11-13-26(14-12-21)30(28,29)22-9-5-2-6-10-22/h1-10,21H,11-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBGBOCNAAGNMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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